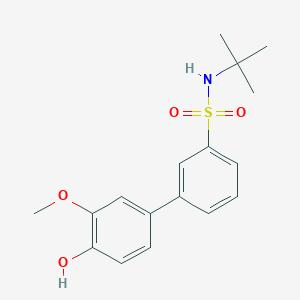![molecular formula C17H19NO4S B6380536 2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261951-21-6](/img/structure/B6380536.png)
2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (2M5PPSP) is an organic compound that is widely used in scientific research for its various biochemical and physiological effects. It is an important reagent for use in the synthesis of various compounds and has a wide range of applications in the laboratory.
Mechanism of Action
2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is an organic compound that acts as an agonist of various receptors in the body. It binds to these receptors and activates them, resulting in the release of various hormones and other compounds. This mechanism of action is responsible for the biochemical and physiological effects of 2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%.
Biochemical and Physiological Effects
2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to have various biochemical and physiological effects. It has been shown to stimulate the release of catecholamines, which are important hormones involved in the regulation of various physiological processes. It has also been shown to have an anti-inflammatory effect, which can be beneficial in treating certain conditions. Furthermore, it has been shown to have a neuroprotective effect, which can be beneficial in treating neurological disorders.
Advantages and Limitations for Lab Experiments
2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a highly stable compound, which makes it an ideal reagent for use in the synthesis of various compounds. Furthermore, it is relatively easy to synthesize and has a wide range of applications in the laboratory. However, one of the main limitations of 2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is that it is not as potent as some other compounds, which can limit its use in certain experiments.
Future Directions
The potential future directions for 2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% are numerous. One potential direction is to further explore its biochemical and physiological effects. This could include further investigation into its anti-inflammatory and neuroprotective effects, as well as its potential to be used in the synthesis of various compounds. Additionally, further research could be conducted to explore its potential use in the treatment of various diseases and conditions. Finally, further research could be conducted to explore its potential to be used as a reagent in the synthesis of various compounds.
Synthesis Methods
2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 2-methoxy-5-chloro-4-methylphenol with pyrrolidinylsulfonyl chloride in the presence of anhydrous potassium carbonate. This reaction results in the formation of 2-methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%). The second step involves the purification of the product through recrystallization.
Scientific Research Applications
2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is used in scientific research to study a wide range of biological and physiological processes. It has been used as a reagent in the synthesis of various compounds, including drugs, hormones, and other organic compounds. It has also been used to study the biochemical and physiological effects of various compounds on cells and organisms.
properties
IUPAC Name |
2-methoxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-22-17-9-6-14(12-16(17)19)13-4-7-15(8-5-13)23(20,21)18-10-2-3-11-18/h4-9,12,19H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSNUTGEDNZPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685809 |
Source


|
| Record name | 4-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261951-21-6 |
Source


|
| Record name | 4-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380483.png)
![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)
![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380507.png)
![2-Methoxy-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380513.png)

